molecular formula C9H12BrNO2S B1277442 4-bromo-N,N,3-trimethylbenzenesulfonamide CAS No. 849532-31-6

4-bromo-N,N,3-trimethylbenzenesulfonamide

Cat. No.: B1277442
CAS No.: 849532-31-6
M. Wt: 278.17 g/mol
InChI Key: IWCXIBTWBKTRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N,3-trimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom and three methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “4-bromo-N,N,3-trimethylbenzenesulfonamide”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, immediate medical attention is required .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N,N,3-trimethylbenzenesulfonamide. For instance, the sulfonamide bond might be susceptible to hydrolysis under acidic or basic conditions. Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

4-Bromo-N,N,3-trimethylbenzenesulfonamide plays a significant role in biochemical reactions due to its unique structure. The bromine atom and the sulfonamide group allow it to participate in various substitution reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a brominating agent for carbanionic substrates. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom can participate in substitution reactions, while the sulfonamide group can form hydrogen bonds with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression . The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Over time, it may undergo hydrolysis, leading to the formation of degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s bromine atom and sulfonamide group allow it to participate in substitution reactions, which can alter the activity of metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and ability to form hydrogen bonds.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N,3-trimethylbenzenesulfonamide can be synthesized from 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine . The reaction typically involves the following steps:

    Preparation of 4-bromo-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromo-3-methylbenzenesulfonic acid with thionyl chloride.

    Formation of this compound: The intermediate is then reacted with dimethylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation and Reduction Products: The products will vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-N,N,3-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.

Properties

IUPAC Name

4-bromo-N,N,3-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXIBTWBKTRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428970
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849532-31-6
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine (4.95 mL, 27.8 mmol) was added at 0° C. to a stirred solution of dimethylamine (3.70 mL, 55.6 mmol) in tetrahydrofuran (25 mL) and the reaction mixture was stirred at room temperature for 15 minutes. A 0.1 M solution of 4-bromo-3-methyl-benzenesulfonyl chloride (3.0 g, 11 mmol) in tetrahydrofuran was added at room temperature and the reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated off under reduced pressure. The residue was diluted with ethyl acetate, and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2 N aqueous HCl, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2.90 g (94%) of 4-bromo-3-methyl-N,N-dimethyl-benzenesulfonamide, which was used in subsequent reactions without further purification. MS cald. for C9H12BrNO2S [M+] 278.2, obsd. 280.0.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.